Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-
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Overview
Description
Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- is a complex organic compound with a unique structure that includes a benzene ring, a cyclohexyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- involves several steps. The key synthetic route includes the formation of the pyrrolidine ring, followed by the introduction of the benzeneacetic acid moiety and the esterification to form the methyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- include:
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure but different functional groups.
Methyl benzeneacetate: A simpler ester with a benzene ring and an acetic acid moiety.
Methyl phenylacetate: Another ester with a phenyl group and an acetic acid moiety. The uniqueness of Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- lies in its complex structure, which provides specific reactivity and interaction properties not found in simpler compounds .
Properties
Molecular Formula |
C27H27ClFNO5 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-5-oxo-2H-pyrrol-4-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C27H27ClFNO5/c1-16(31)22-23(17-9-5-3-6-10-17)30(21-14-13-19(28)15-20(21)29)26(32)25(22)35-24(27(33)34-2)18-11-7-4-8-12-18/h4,7-8,11-15,17,23-24H,3,5-6,9-10H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
IZWSZHIXEMOWDL-DNQXCXABSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O[C@H](C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)OC(C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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